molecular formula C9H5F6NO B1297820 3,5-Bis(trifluoromethyl)benzamide CAS No. 22227-26-5

3,5-Bis(trifluoromethyl)benzamide

Cat. No. B1297820
CAS RN: 22227-26-5
M. Wt: 257.13 g/mol
InChI Key: YNOPIKHMZIOWHS-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzamide is a chemical compound that has garnered attention due to its utility in various scientific disciplines. It is a derivative of benzamide with two trifluoromethyl groups attached to the benzene ring. This compound is of particular interest in supramolecular chemistry, where it serves as a building block for the synthesis of complex molecular structures. Its unique properties have led to its use in applications ranging from nanotechnology to biomedical fields .

Synthesis Analysis

The synthesis of 3,5-bis(trifluoromethyl)benzamide derivatives can be achieved through several methods. One approach involves the bromination, carboxylation, and subsequent chlorination of 1,3-bis(trifluoromethyl)benzene, yielding 3,5-bis(trifluoromethyl)benzoyl chloride as an intermediate, which can then be converted to the benzamide derivative10. Another method includes a biomimetic transamination reaction, where 3,5-bis(trifluoromethyl)benzaldehyde is converted to the corresponding benzylamine . These synthetic routes highlight the compound's versatility and the potential for large-scale production.

Molecular Structure Analysis

The molecular structure of 3,5-bis(trifluoromethyl)benzamide is characterized by the presence of two electron-withdrawing trifluoromethyl groups, which can significantly influence the compound's reactivity and interaction with other molecules. The trifluoromethyl groups are known to enhance the acidity of adjacent hydrogen atoms, which can be beneficial in catalytic processes . Additionally, the benzamide moiety itself is a common feature in many biologically active compounds, which may contribute to the compound's utility in biomedical applications .

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzamide and its derivatives exhibit high catalytic activity in various chemical reactions. For instance, epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide has been shown to catalyze the asymmetric nitro-Michael reaction of furanones with excellent yields and selectivity . This demonstrates the compound's potential as a catalyst in the synthesis of enantiomerically pure substances, which is crucial in the pharmaceutical industry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-bis(trifluoromethyl)benzamide derivatives are influenced by the presence of the trifluoromethyl groups. These groups contribute to the compound's solubility in organic solvents, which is essential for its processability in various applications . The compound's derivatives also exhibit high thermal stability, making them suitable for use in high-temperature applications . Furthermore, the introduction of the trifluoromethyl groups can enhance the material's electroactive properties, as observed in aromatic polyamides containing the 3,5-bis(trifluoromethyl)triphenylamine moiety .

Scientific Research Applications

Polymeric Materials Development

  • Electroactive and Solution-processable Aromatic Polyamides : Aromatic polyamides incorporating 3,5-bis(trifluoromethyl)triphenylamine moiety were developed. These polymers are notable for their solubility in common organic solvents, ability to form transparent and flexible films, and significant thermal stability. Their electroactive properties were demonstrated through reversible oxidation, indicating potential applications in advanced electronic devices (Hsiao & Wu, 2017).

  • Organo-soluble Aromatic Polyamides : The synthesis of new polyamides from semifluorinated aromatic diamines, including structures related to 3,5-bis(trifluoromethyl)benzene, has been reported. These materials exhibit excellent solubility, high molecular weights, and thermal stability, with clear and flexible film-forming capabilities. Such properties suggest their use in high-performance plastics and coatings (Bera et al., 2012).

  • Highly Transparent Polyimide Films : Novel polyimides containing flexible ether linkages and trifluoromethyl groups were synthesized, showing high optical transparency, low coloration, and excellent thermal stability. These characteristics make them suitable for applications in optoelectronics and as insulating materials in electronics (Yang et al., 2006).

Catalytic and Synthetic Applications

  • Asymmetric Nitro-Michael Reaction Catalysis : A novel epi-quinine-derived 3,5-bis(CF3)benzamide exhibited high catalytic activity in the asymmetric nitro-Michael reaction. This work showcases the application of 3,5-bis(trifluoromethyl)benzamide derivatives in facilitating highly selective and efficient organic transformations (Sekikawa et al., 2015).

Synthesis of Advanced Intermediates

  • Improved Synthesis of Phenyl Grignard Reagents : Research focusing on the safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents from related bromides highlights the utility of 3,5-bis(trifluoromethyl)benzamide derivatives in the synthesis of complex molecules. These reagents are crucial for creating advanced intermediates in organic synthesis, despite their potential reactivity and explosiveness (Leazer et al., 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOPIKHMZIOWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176772
Record name 3,5-Bis(trifluoromethyl)benzamide
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Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzamide

CAS RN

22227-26-5
Record name 3,5-Bis(trifluoromethyl)benzamide
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Record name 3,5-Bis(trifluoromethyl)benzamide
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Record name 3,5-Bis(trifluoromethyl)benzamide
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Record name 3,5-bis(trifluoromethyl)benzamide
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Synthesis routes and methods

Procedure details

A 1000-ml autoclave made of stainless steel was charged with 400 g of 3,5-bis(trifluoromethy)bromobenzene, 227 ml of tetrahydrofuran, 1.53 g of palladium acetate, 5.37 g of triphenylphosphine, and 371 g of 25% ammonia water. Stirring for the content of the autoclave was started, upon which nitrogen gas displacement for the autoclave was made. Thereafter, the initial pressure of carbon monoxide gas was set at 3 kg/cm2, and then heating for the autoclave was started. After lapse of 1 hour, the inside temperature of the autoclave reached 100° C., at which the inside pressure of the autoclave was adjusted at 10 kg/cm2 upon introduction of carbon monoxide under pressure. During reaction, the inside temperature and pressure were respectively kept at 100° C. and 10 kg/cm2. After lapse of 11 hours, the autoclave was cooled, and the gas inside the autoclave was purged. A reaction mixture or liquid was taken out into a separatory funnel, in which the reaction liquid was separated into two layers. One (organic layer) of the two layers was sampled. A separately prepared 2000-ml flask provided with a stirrer was charged with 700 ml of water and heated at 80 to 85° C. in an oil bath. At this time, the above sampled organic layer was added dropwise into the flask. When distillation of tetrahydrofuran had been completed, heating for the flask was stopped so as to cool the content of the flask to room temperature. Crystals formed in the cooled flask was subjected to a suction filtration, and thereafter rinsed with 900 ml of cool water and then rinsed with 250 ml of toluene two times to obtain a toluene-rinsed solution. As a result, 241.3 g of 3,5-bis(trifluoromethyl)benzamide was obtained. 3,5-bis(trifluoromethyl)benzamide had a melting point ranging from 160 to 162° C.
[Compound]
Name
stainless steel
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400 g
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371 g
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1.53 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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